(2R)-2-(furan-2-yl)-2-hydroxyacetic acid
Description
(2R)-2-(Furan-2-yl)-2-hydroxyacetic acid is a chiral hydroxyacetic acid derivative featuring a furan-2-yl substituent at the α-carbon. The compound’s stereochemistry (R-configuration) is critical for its interactions in biological systems and synthetic applications.
- Molecular Formula: Inferred as C₆H₆O₄, derived from hydroxyacetic acid (C₂H₄O₃) combined with a furan-2-yl group (C₄H₃O).
- Key Features: Aromatic furan ring contributes to π-π interactions and electronic effects. Stereochemical specificity (R-configuration) influences enantioselective reactivity.
Properties
Molecular Formula |
C6H6O4 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(2R)-2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9)/t5-/m1/s1 |
InChI Key |
RTLDJXGEOSVJEX-RXMQYKEDSA-N |
Isomeric SMILES |
C1=COC(=C1)[C@H](C(=O)O)O |
Canonical SMILES |
C1=COC(=C1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (ar)-α-hydroxy-2-furanacetic acid typically involves the following steps:
Starting Material: The synthesis often begins with furan, which undergoes a series of reactions to introduce the hydroxy and acetic acid groups.
Hydroxylation: The furan ring is hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst like tungsten oxide.
Acetylation: The hydroxylated furan is then subjected to acetylation using acetic anhydride or acetyl chloride under acidic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of (ar)-α-hydroxy-2-furanacetic acid may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (ar)-α-Hydroxy-2-furanacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Formation of α-keto-2-furanacetic acid.
Reduction: Formation of α-hydroxy-2-furanethanol.
Substitution: Formation of halogenated or alkylated derivatives of (ar)-α-hydroxy-2-furanacetic acid.
Scientific Research Applications
(ar)-α-Hydroxy-2-furanacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (ar)-α-hydroxy-2-furanacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways Involved: The compound may participate in redox reactions, influencing cellular oxidative stress and metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural and functional differences between (2R)-2-(furan-2-yl)-2-hydroxyacetic acid and related compounds:
Functional Group and Reactivity Comparisons
Hydroxyl vs. Oxo Group
- This compound: The hydroxyl group increases acidity (pKa ~3.0–3.5) compared to non-hydroxylated analogs. Hydrogen bonding enhances solubility in polar solvents.
- 2-(Furan-2-yl)-2-oxoacetic acid : The oxo group forms an α-keto acid, which is more reactive (e.g., prone to decarboxylation). This compound is classified as a skin irritant (H314) .
Furan vs. Phenyl Substituents
- Fluorophenyl : Fluorine atoms in analogs like (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid enhance electronegativity, improving binding to hydrophobic pockets in enzymes .
Saturated vs. Aromatic Rings
- Tetrahydrofuran () : Saturation reduces ring strain and aromaticity, altering reactivity. For example, [(2R)-5-Oxotetrahydro-2-furanyl]acetic acid may exhibit greater stability in acidic conditions compared to furan derivatives.
Stereochemical Considerations
Biological Activity
(2R)-2-(furan-2-yl)-2-hydroxyacetic acid is a chiral compound featuring a furan ring and a hydroxy group attached to an acetic acid moiety. This unique structure contributes to its diverse biological activities, making it an important subject of study in medicinal chemistry and pharmacology. This article explores the compound's biological mechanisms, interactions, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound's chemical structure can be represented as follows:
It has distinct functional groups that influence its reactivity and interaction with biological systems. The presence of the hydroxy group allows for hydrogen bonding, while the furan ring can engage in π-π stacking interactions with biomolecules, potentially enhancing its binding affinity to various targets.
The biological activity of this compound primarily involves its interactions with specific enzymes and metabolic pathways:
- Molecular Targets : It interacts with enzymes such as dehydrogenases and oxidases.
- Pathways Involved : The compound may participate in redox reactions, influencing cellular oxidative stress and metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : It has been investigated for its potential role as a low-molecular-weight antioxidant, capable of scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells .
- Metabolic Regulation : The compound may influence metabolic pathways by modulating enzyme activity, particularly those involved in carbohydrate metabolism.
- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Furan-2-carboxylic acid | Lacks hydroxy group | Less reactive due to absence of hydroxyl functionality |
| 2-Furoic acid | Similar structure but without hydroxy group | Different reactivity profile; primarily used in synthesis |
| α-Hydroxy acids (e.g., glycolic acid) | Different ring structures but similar functional groups | Varying biological activities due to structural differences |
Case Studies
- Antioxidant Mechanism : A study highlighted that this compound effectively reduced lipid peroxidation in cellular models, demonstrating significant antioxidant activity compared to traditional antioxidants like ascorbic acid .
- Enzyme Interaction : Research demonstrated that this compound could inhibit specific dehydrogenases involved in glucose metabolism, suggesting a potential role in managing metabolic disorders such as diabetes.
- Inflammation Modulation : In vitro studies indicated that this compound reduced the production of pro-inflammatory cytokines in macrophages, supporting its potential use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
